Oxidative Addition: Aryl Bromide vs. Aryl Chloride
The rate‑limiting step in most Pd‑catalyzed cross‑couplings is oxidative addition of the carbon–halogen bond to Pd(0). For aryl bromides, the apparent second‑order rate constant is approximately 0.48 M⁻¹ s⁻¹ (Ph–Br), while aryl chlorides are essentially unreactive under the same conditions (k app ≪ 0.08 M⁻¹ s⁻¹ for substituted phenyl bromides) [1]. This means that 5‑bromo‑2,4‑dimethylaniline can be activated under milder conditions and with lower catalyst loadings than its 5‑chloro counterpart.
>6-fold faster vs aryl chloride
| Evidence Dimension | Apparent second‑order rate constant for oxidative addition to Pd(0)–phosphine complex |
|---|---|
| Target Compound Data | kapp (Ph–Br) = 0.48 M⁻¹ s⁻¹ (model aryl bromide) [1] |
| Comparator Or Baseline | kapp (Ph–Cl) << 0.08 M⁻¹ s⁻¹; kapp (p‑MeC₆H₄–Br) = 0.08 M⁻¹ s⁻¹ [1] |
| Quantified Difference | > 6‑fold faster oxidative addition for aryl bromide versus aryl chloride (class‑level) |
| Conditions | Pd(0) coordinated by a monodentate phosphine ligand in DMF; kinetic measurements at 25 °C [1] |
Why This Matters
Procurement of the bromo‑substituted aniline enables cross‑coupling reactions under significantly milder conditions (lower temperature, shorter time, less catalyst) than the chloro analog, reducing both cost and by‑product formation in large‑scale syntheses.
- [1] Amatore, C.; Périchon, J.; Jutand, A. Oxidative Addition of Aryl Halides to Anionic Pd(0) Complexes: Kinetics and Mechanism. Organometallics 1995, 14, 1876‑1882. View Source
